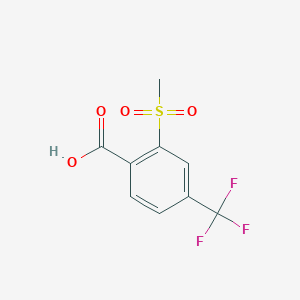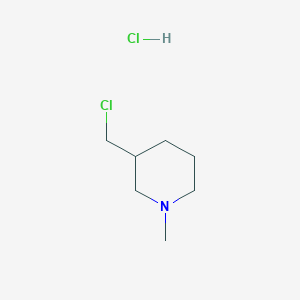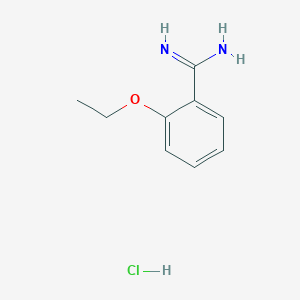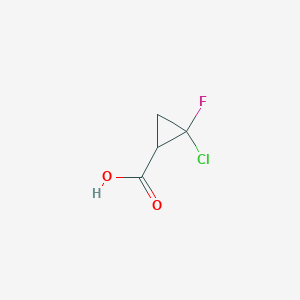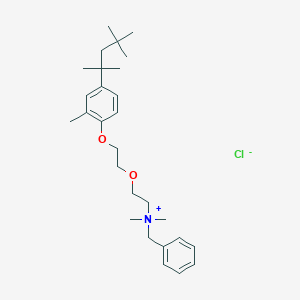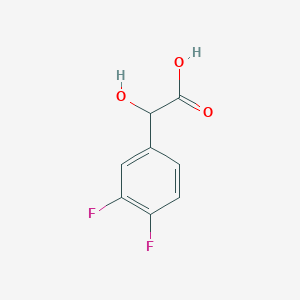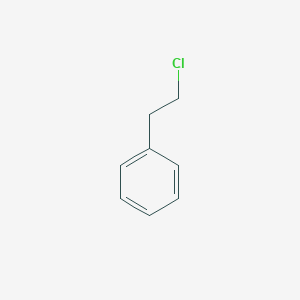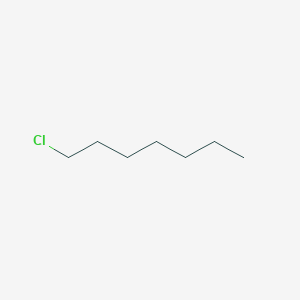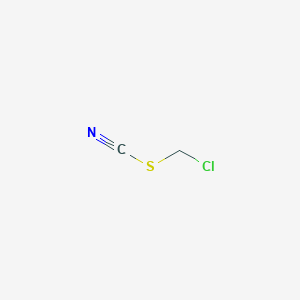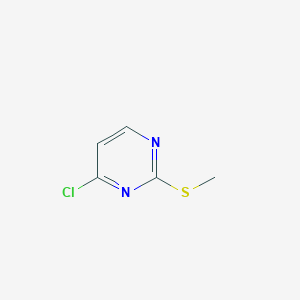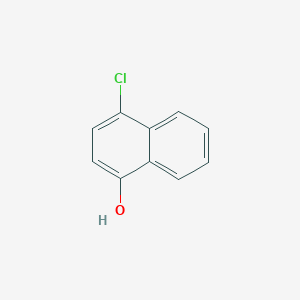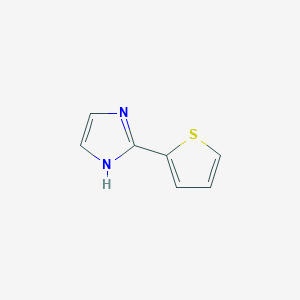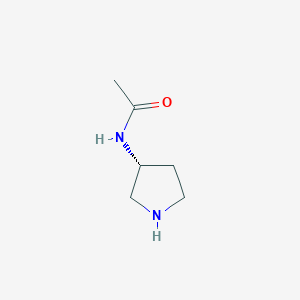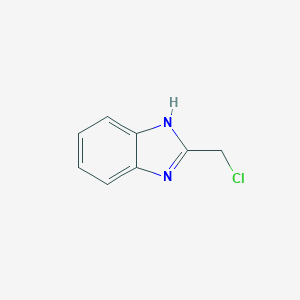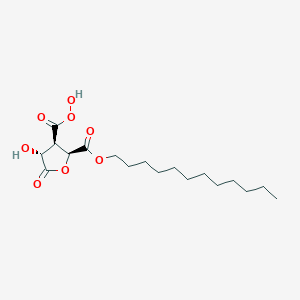
Cinatrin C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinatrin C1 is a natural product that has been found to have a wide range of biological activities. It is a compound that is extracted from the bark of the Cinchona tree and has been shown to have potential applications in the field of medicine. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of Cinatrin C1.
Mécanisme D'action
The mechanism of action of Cinatrin C1 is not yet fully understood. However, several studies have suggested that it may work by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. For example, one study found that Cinatrin C1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that Cinatrin C1 modulates the expression of genes involved in inflammation.
Effets Biochimiques Et Physiologiques
Cinatrin C1 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation. In addition, it has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cinatrin C1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. In addition, its natural origin makes it an attractive candidate for drug development. However, one of the main limitations of using Cinatrin C1 in lab experiments is its complex structure, which makes it difficult to synthesize. In addition, its low abundance in nature makes it expensive to obtain.
Orientations Futures
There are several potential future directions for research on Cinatrin C1. One area of interest is its potential as an antiviral agent. Several studies have shown that Cinatrin C1 has activity against a wide range of viruses, including HIV, hepatitis B, and influenza. Another area of interest is its potential as a neuroprotective agent. Several studies have shown that Cinatrin C1 has neuroprotective effects in animal models of neurodegenerative diseases. Finally, there is interest in developing more efficient methods for the synthesis of Cinatrin C1, which would make it more accessible for research purposes.
Méthodes De Synthèse
Cinatrin C1 is a complex natural product that is difficult to synthesize. However, several methods have been developed for its synthesis. One of the most commonly used methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction. These methods have been shown to be effective in producing Cinatrin C1 in reasonable yields.
Applications De Recherche Scientifique
Cinatrin C1 has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as an antiviral agent. In addition, Cinatrin C1 has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
136266-35-8 |
|---|---|
Nom du produit |
Cinatrin C1 |
Formule moléculaire |
C18H30O8 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1 |
Clé InChI |
YYAODTFONAOLHT-KFWWJZLASA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO |
SMILES |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
Autres numéros CAS |
136266-35-8 |
Synonymes |
cinatrin C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



